JNJ-8003

Antiviral drug discovery RSV polymerase inhibition selectivity profiling

RSV polymerase research frequently lacks compounds with both validated binding mechanisms and robust in vivo efficacy data across translational models. JNJ-8003 resolves this gap with atomic-level structural characterization and multi-species efficacy validation. • 2.9 Å cryo-EM structure confirms binding to an induced-fit pocket on the RSV L protein capping domain, enabling precise resistance mutation interpretation • Sub-nanomolar potency: IC50 = 0.29 nM (antiviral), 0.67 nM (polymerase); EC50 = 0.15 nM in RSV replicon assays • >340,000-fold selectivity over human polymerases (IC50 > 100 µM against Pol α, β, γ, mtRNAP, and RNAP II) • Orally active with demonstrated efficacy in both mouse and neonatal lamb RSV infection models

Molecular Formula C28H25F5N4O4
Molecular Weight 576.5 g/mol
Cat. No. B12374965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJNJ-8003
Molecular FormulaC28H25F5N4O4
Molecular Weight576.5 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CC(=C2N=N1)OC)C(=O)NCC(C3=NC(=C(C(=C3)C(C)(C)O)F)C4=CC=C(C=C4)F)(C(F)(F)F)O
InChIInChI=1S/C28H25F5N4O4/c1-14-9-16-10-17(11-20(41-4)23(16)37-36-14)25(38)34-13-27(40,28(31,32)33)21-12-19(26(2,3)39)22(30)24(35-21)15-5-7-18(29)8-6-15/h5-12,39-40H,13H2,1-4H3,(H,34,38)/t27-/m0/s1
InChIKeyXMOSIGSMKGYOBC-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JNJ-8003 Compound for RSV Polymerase Inhibitor Procurement: Baseline Characteristics


JNJ-8003 (compound 28) is a novel, orally active, non-nucleoside inhibitor (NNI) of the respiratory syncytial virus (RSV) polymerase complex [1]. It targets the viral L protein polymerase complex with sub-nanomolar potency and binds to an induced-fit pocket on the capping domain as revealed by a 2.9 Å resolution cryo-EM structure [2]. JNJ-8003 exhibits potent in vitro antiviral activity and prominent efficacy in both mouse and neonatal lamb models of RSV infection [1].

Why JNJ-8003 Cannot Be Simply Substituted with Other RSV Polymerase Inhibitors


Generic substitution among RSV non-nucleoside polymerase inhibitors (NNIs) is precluded by fundamental differences in binding sites, resistance profiles, and structural mechanisms. JNJ-8003 binds to an induced-fit pocket on the capping domain of the RSV L protein, a site distinct from that targeted by other RSV polymerase inhibitors such as PC786 which binds to the connector domain [1]. This differential binding translates to distinct resistance mutation profiles—the L1391F mutation confers resistance to JNJ-8003 while other NNIs exhibit divergent resistance determinants [2]. Additionally, JNJ-8003's cryo-EM structure has been resolved at 2.9 Å, providing atomic-level binding detail that is absent for most comparator NNIs [2].

JNJ-8003 Quantitative Evidence for Differentiated Selection


JNJ-8003 Exhibits Sub-Nanomolar Antiviral Potency with High Selectivity Over Human Polymerases

JNJ-8003 demonstrates sub-nanomolar inhibition of RSV polymerase with an IC50 of 0.29 nM and 0.67 nM in distinct assay formats targeting the L protein polymerase complex [1]. In cellular antiviral assays, JNJ-8003 exhibits an EC50 of 0.15 nM in RSV subgenomic replicon assays . Notably, JNJ-8003 displays remarkable selectivity with IC50 > 100 µM against human DNA polymerases α, β, and γ, human mitochondrial RNA polymerase, and human RNA polymerase II . While PC786, another RSV polymerase inhibitor, demonstrates potent activity (EC50 of 2.1 nM against RSV A2 in cellular assays), it targets a distinct connector domain and lacks the comprehensive human polymerase selectivity data available for JNJ-8003 [2].

Antiviral drug discovery RSV polymerase inhibition selectivity profiling

JNJ-8003 Structure-Validated Binding to Induced-Fit Pocket on Capping Domain

A 2.9 Å resolution cryo-EM structure has been solved for JNJ-8003 bound to the RSV polymerase complex, revealing that it occupies an induced-fit pocket on the capping domain of the L protein [1]. This structural information is unique among RSV NNIs—no comparable atomic-resolution structures exist for other RSV polymerase inhibitors in this class with this specific binding pocket [1]. The cryo-EM data demonstrate multiple interactions consistent with tight binding, including a conformational rearrangement that creates the induced-fit pocket upon JNJ-8003 engagement [1]. In contrast, PC786 (JNJ-7184) binds to the connector domain, a completely different region of the L protein, which may result in distinct pharmacological properties and resistance profiles [2].

Structural biology cryo-EM RSV polymerase drug-target interaction

JNJ-8003 Demonstrates Efficacy in Multiple Preclinical RSV Infection Models

JNJ-8003 has been evaluated in two distinct RSV infection models—mice and neonatal lambs—demonstrating prominent in vivo efficacy in both species [1]. The compound's oral activity enables convenient dosing in these preclinical models . While many RSV NNIs have been characterized in vitro, few have demonstrated robust efficacy across multiple species with different immune system maturation states. For comparison, PC786 showed antiviral effects in a mouse model but with different pharmacokinetic properties, and the neonatal lamb model data represents a particularly stringent test of translational potential given the anatomical and physiological similarities of lamb airways to human infants [1][2].

In vivo pharmacology RSV animal models antiviral efficacy preclinical development

JNJ-8003 SAR-Driven Scaffold Optimization Enables Linker Modifications Without Potency Loss

Structure-guided design efforts modifying the linker vector of JNJ-8003 have successfully identified 2-oxacyclo pyridine-containing derivatives that retain potency while enriching structural diversity [1]. Bioisosteric replacement of an amide bond with triazole was demonstrated to maintain biological activity, with cryo-EM confirming continued binding in the capping domain [1]. NMR conformational analysis revealed a correlation between specific conformations and potency [1]. This SAR exploration stands in contrast to other RSV NNIs such as the benzothienoazepine derivatives described by Fordyce et al., where potency improvements required more extensive scaffold modifications [2].

Structure-activity relationship medicinal chemistry RSV inhibitors drug design

JNJ-8003 Validated Application Scenarios in Research and Industry


Mechanistic Studies of RSV Polymerase Inhibition Requiring Structural Validation

JNJ-8003 is uniquely suited for research programs requiring atomic-level understanding of RSV polymerase inhibition mechanisms. The 2.9 Å cryo-EM structure with the L-P polymerase complex provides validated binding site information—specifically to the induced-fit pocket on the capping domain [1]. This structural resolution enables precise interpretation of resistance mutations, conformational dynamics during inhibition, and domain-domain communication within the polymerase complex. No other RSV NNI currently offers this level of structural characterization with the full polymerase complex [1].

Advanced Preclinical Efficacy Studies in Translationally Relevant RSV Models

JNJ-8003 is appropriate for programs requiring robust in vivo validation prior to clinical candidate nomination. Its demonstrated efficacy in both mouse and neonatal lamb RSV infection models—combined with oral bioavailability—enables dose-ranging studies and therapeutic window assessment in species with varying degrees of translational relevance [1]. The neonatal lamb model is particularly valuable given the anatomical and immunological parallels between lamb airways and human infants, making JNJ-8003 a superior choice for programs targeting pediatric RSV indications [1].

Medicinal Chemistry Campaigns Aimed at RSV NNI Scaffold Diversification

JNJ-8003 serves as an optimal starting point for medicinal chemistry programs seeking to expand structural diversity while maintaining capping domain binding. Its scaffold has been validated to tolerate linker vector modifications and bioisosteric replacements (e.g., amide-to-triazole) without loss of potency [2]. The combination of cryo-EM structural guidance and NMR conformational analysis provides a robust framework for rational analog design, positioning JNJ-8003-derived libraries for higher success rates in hit-to-lead optimization campaigns [2].

Selectivity Profiling and Off-Target Risk Assessment Studies

JNJ-8003 is well-suited for research programs investigating polymerase inhibitor selectivity and safety margins. Comprehensive profiling has established IC50 > 100 µM against human DNA polymerases α, β, and γ, human mitochondrial RNA polymerase, and human RNA polymerase II . This extensive human polymerase selectivity dataset—corresponding to a >340,000-fold selectivity margin—is not available for most comparator RSV NNIs, making JNJ-8003 the preferred choice for studies where minimizing host polymerase inhibition is critical for interpreting antiviral efficacy data .

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